

A Comparative Toxicological Assessment: Octyl Diphenyl Phosphate vs. Triphenyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl diphenyl phosphate*

Cat. No.: *B093404*

[Get Quote](#)

A critical evaluation of the toxicological profiles of **Octyl Diphenyl Phosphate** (ODP) and **Triphenyl Phosphate** (TPP), two organophosphate esters used as flame retardants and plasticizers, reveals significant data gaps for ODP, contrasting with a more robust, yet concerning, toxicological database for TPP. While both substances are integral to various industrial and consumer products, their potential impacts on human health and the environment warrant careful consideration. This guide provides a comparative analysis based on available experimental data, highlighting the known toxicities of TPP and inferring the potential hazards of ODP through structurally similar compounds due to the scarcity of direct toxicological studies on ODP itself.

Executive Summary

Triphenyl phosphate (TPP) has been the subject of extensive toxicological research, demonstrating a range of adverse effects including reproductive and developmental toxicity, neurotoxicity, and endocrine disruption. In contrast, a significant lack of publicly available toxicological data for **octyl diphenyl phosphate** (ODP) necessitates a cautious approach to its safety assessment. This guide summarizes the known toxicological endpoints for TPP and utilizes data from surrogate organophosphate esters—2-ethylhexyl diphenyl phosphate (EHDPP), isopropylated triphenyl phosphate (IPTPP), and tert-butylphenyl diphenyl phosphate (BPDPP)—to provide a preliminary toxicological perspective on ODP.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for key toxicological endpoints for TPP and surrogate compounds for ODP. It is crucial to note that the data for ODP surrogates may not be directly representative of ODP's toxicological profile.

Table 1: Acute Toxicity

Compound	Species	Route	LD50/LC50	Reference
Triphenyl Phosphate (TPP)	Rat, Mouse	Oral	>5,000 mg/kg bw	[1]
Rabbit	Dermal		>7,900 mg/kg bw	[1]
Octyl Diphenyl Phosphate (ODP)	-	-	No data available	[2]
2-Ethylhexyl Diphenyl Phosphate (EHDPP) (Surrogate)	Chicken Embryonic Hepatocytes	In vitro	LC50: 50 ± 11 μ M	[3][4]

Table 2: Reproductive and Developmental Toxicity

Compound	Species	Study Type	Key Findings	NOAEL/LO AEL	Reference
Triphenyl Phosphate (TPP)	Rat	Dietary (perinatal)	Reduced pup survival, delays in pubertal endpoints at $\geq 10,000$ ppm.	-	[5][6]
Rat	Dietary	No adverse effects on reproductive organs.	NOAEL: 690 mg/kg bw/day	[7]	
Octyl Diphenyl Phosphate (ODP)	-	-	No data available	-	
Isopropylated Triphenyl Phosphate (IPTPP) (Surrogate)	Rat	Dietary	Reduced fertility, altered epididymal and ovarian weights.	LOAEL: 25 mg/kg bw/day (based on adrenal changes)	[8][9]

Table 3: Neurotoxicity

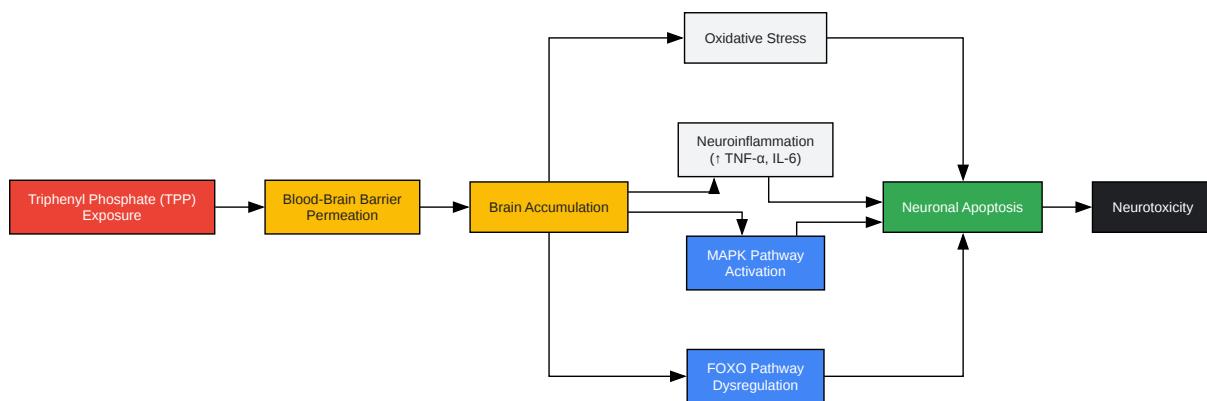
Compound	Species	Study Type	Key Findings	Reference
Triphenyl Phosphate (TPP)	Mouse	Oral gavage	Permeates the blood-brain barrier, induces neuroinflammation and neuronal apoptosis.	[10]
Zebrafish Larvae	Aqueous exposure		Reduced locomotor activity, altered neurotransmitter levels, downregulation of genes related to CNS development.	[11]
Octyl Diphenyl Phosphate (ODP)	-	-	No data available	
2-Ethylhexyl Diphenyl Phosphate (EHDPP) (Surrogate)	Zebrafish Larvae	Aqueous exposure	Excitatory neurotoxicity at low concentrations, suppressed swimming vigor at higher concentrations.	[12]
Isopropylated Triphenyl Phosphate (IPTPP) (Surrogate)	Hen	Dietary	Ataxia and degeneration of the spinal cord and peripheral nerves.	[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of experimental protocols for key studies cited.

Triphenyl Phosphate (TPP) - Reproductive and Developmental Toxicity Study

- Test Guideline: Based on principles of OECD Test Guideline 416 (Two-Generation Reproduction Toxicity).
- Species and Strain: Sprague Dawley rats.
- Administration Route: Dietary administration.
- Dosage: TPHP administered in feed at concentrations of 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm to time-mated rats from gestation day 6 through postnatal day 28. Offspring were also provided with the dosed feed.[5][6]
- Endpoints Evaluated: Maternal body weight, feed consumption, reproductive performance (e.g., number of live pups, pup survival), and offspring developmental landmarks (e.g., pubertal onset).[5][6]


Triphenyl Phosphate (TPP) - Neurotoxicity Study in Mice

- Species and Strain: Weaned male C57/BL6 mice.
- Administration Route: Oral gavage.
- Dosage: 0, 50, or 150 mg/kg TPP daily for 30 days.[10]
- Endpoints Evaluated: Permeability of the blood-brain barrier to TPP and its metabolite diphenyl phosphate (DPP), histopathological examination of the brain, metabolomic and transcriptomic changes in the brain, and assessment of neuroinflammation and neuronal apoptosis markers.[10]

Mechanisms of Toxicity and Signaling Pathways

Triphenyl Phosphate (TPP)

The toxicity of TPP is multifaceted, involving several mechanisms. One prominent mechanism is the induction of oxidative stress, leading to cellular damage.[10] Studies have also pointed to the disruption of specific signaling pathways. For instance, in *C. elegans*, TPP-induced reproductive toxicity has been linked to the JNK signaling pathway.[13] In mouse brain, TPP exposure affected the forkhead box (FOXO) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in neuronal processes and cell apoptosis.[10]

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for TPP-induced neurotoxicity.

Octyl Diphenyl Phosphate (ODP)

Due to the absence of mechanistic studies on ODP, its mechanism of toxicity remains unelucidated. However, based on its structural similarity to other organophosphate esters, it can be hypothesized that ODP may also induce oxidative stress and interfere with key cellular signaling pathways. For instance, studies on the surrogate EHDPP have shown it to induce oxidative stress and pyroptosis in the lungs of chicks.[14]

Discussion and Conclusion

The comparative analysis of **octyl diphenyl phosphate** and triphenyl phosphate toxicity is significantly hampered by the profound lack of data for ODP. While TPP has a well-documented, albeit concerning, toxicological profile that includes reproductive, developmental, and neurological effects, the safety of ODP remains largely unknown. The available information on ODP is primarily limited to safety data sheets that consistently report "no data available" for most toxicological endpoints.^[2] Some sources describe diphenyl octyl phosphate as corrosive and toxic upon inhalation, ingestion, or skin contact, but this is not substantiated with quantitative data.^{[15][16]}

The use of surrogate compounds like EHDPP, IPTPP, and BPPD provides some insight into the potential hazards of ODP. These structurally related compounds have been shown to exhibit a range of toxicities, including cytotoxicity, reproductive toxicity, neurotoxicity, and endocrine-disrupting effects.^{[3][4][8][9][12][17][18][19][20][21]} However, it is imperative to underscore that these are not direct evidence of ODP's toxicity, and dedicated studies on ODP are urgently needed to perform a robust risk assessment.

For researchers, scientists, and drug development professionals, the key takeaway is the critical need for comprehensive toxicological evaluation of ODP. The widespread use of this compound in the absence of adequate safety data represents a significant knowledge gap with potential public health implications. Future research should prioritize in vivo and in vitro studies to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity of ODP. Furthermore, mechanistic studies are essential to understand the molecular pathways through which ODP may exert its potential toxic effects. Until such data becomes available, a precautionary approach should be taken regarding the use and handling of **octyl diphenyl phosphate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. healthvermont.gov [healthvermont.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental neurotoxicity of triphenyl phosphate in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxic effects of 2-ethylhexyl diphenyl phosphate exposure on zebrafish larvae: Insight into inflammation-driven changes in early motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triphenyl phosphate induced reproductive toxicity through the JNK signaling pathway in *Caenorhabditis elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Ethylhexyl diphenyl phosphate induces lung oxidative stress and pyroptosis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 16. diphenyl octyl phosphate | 115-88-8 [chemicalbook.com]
- 17. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 18. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment: Octyl Diphenyl Phosphate vs. Triphenyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093404#octyl-diphenyl-phosphate-vs-triphenyl-phosphate-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com